molecular formula C8H6IN3O2 B1344631 3-Iodo-1-methyl-6-nitro-1H-indazole CAS No. 1363382-12-0

3-Iodo-1-methyl-6-nitro-1H-indazole

Cat. No.: B1344631
CAS No.: 1363382-12-0
M. Wt: 303.06 g/mol
InChI Key: MBFJQSWNJCSHFD-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H6IN3O2 and a molecular weight of 303.06 g/mol . It is characterized by the presence of an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is notable for its iodine and nitro substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole typically involves the iodination of 1-methyl-6-nitroindazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Iodine, hydrogen peroxide, acidic conditions.

    Nucleophilic Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Substitution: Derivatives with different substituents at the 3-position.

    Reduction: 3-Iodo-1-methyl-6-amino-1H-indazole.

    Oxidation: 3-Iodo-1-carboxy-6-nitro-1H-indazole.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-6-nitro-1H-indazole involves its interaction with molecular targets such as IDO1. By inhibiting IDO1, the compound can modulate the kynurenine pathway, leading to reduced tryptophan catabolism and decreased production of immunosuppressive metabolites . This inhibition can enhance the immune response against cancer cells and other pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-methyl-6-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitro group at the 6-position, combined with the iodine atom at the 3-position, makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-iodo-1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJQSWNJCSHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286532
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-12-0
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-iodo-1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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